4-(Dimethylamino)but-2-ynoic acid hydrochloride

Medicinal Chemistry Pharmaceutical Synthesis EGFR Inhibitors

Afatinib API synthesis demands the alkyne-bearing 4-(dimethylamino)but-2-ynoic acid hydrochloride; substitution with saturated (CAS 69954-66-1) or olefinic E/Z analogs yields incorrect stereochemistry and distinct impurity profiles. • Non-substitutable building block for (2Z)-Afatinib-ensures correct final molecular structure • Terminal alkyne enables Sonogashira coupling & click chemistry for covalent inhibitor SAR • HCl salt ensures aqueous solubility and precise stoichiometric control in SPPS workflows

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
Cat. No. B8084095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)but-2-ynoic acid hydrochloride
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESCN(C)CC#CC(=O)O.Cl
InChIInChI=1S/C6H9NO2.ClH/c1-7(2)5-3-4-6(8)9;/h5H2,1-2H3,(H,8,9);1H
InChIKeyBDHKHIMMIKFQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)but-2-ynoic Acid Hydrochloride Overview


4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS 118764-06-0) is a heterobifunctional alkynoic acid derivative featuring a terminal dimethylamino group and a conjugated carboxylic acid moiety connected by a but-2-yne carbon backbone . The hydrochloride salt form enhances aqueous solubility and stability for handling in common organic synthesis workflows . This compound belongs to a structurally homologous series of C4 amino acid derivatives, including its saturated analog 4-(dimethylamino)butanoic acid hydrochloride (CAS 69954-66-1) and the (E)- and (Z)- geometric isomers of 4-(dimethylamino)but-2-enoic acid hydrochloride (CAS 98548-81-3 and 2249888-54-6) .

Why 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride Has No Direct Substitute


While structurally similar, the analogs in the 4-(dimethylamino)butanoic acid and 4-(dimethylamino)but-2-enoic acid series exhibit fundamentally different chemical and biological properties that preclude their direct substitution. The presence of a carbon-carbon triple bond (alkyne) in the target compound imparts unique reactivity for click chemistry and metal-catalyzed cross-coupling reactions, whereas the saturated analog (CAS 69954-66-1) lacks this functionality and the but-2-enoic acid analogs introduce geometric isomerism (E/Z) that alters molecular geometry and conjugation . Critically, the specific configuration of the 4-(dimethylamino)but-2-ynoic acid moiety is required for the synthesis of clinically validated quinazoline-based tyrosine kinase inhibitors; substitution with a but-2-enoic acid derivative leads to different final compounds with distinct pharmacological profiles and regulatory impurity classifications [1]. This functional and stereoelectronic specificity directly impacts the success of target molecule synthesis and the reproducibility of research outcomes.

Comparative Evidence: 4-(Dimethylamino)but-2-ynoic Acid HCl vs Analogs


Afatinib Synthesis: Essential Role Not Met by Analogs

The primary documented application of 4-(dimethylamino)but-2-ynoic acid hydrochloride is its use as a specific reactant in the synthesis of quinazoline derivatives, most notably (2Z)-Afatinib . Afatinib is an FDA-approved, second-generation, irreversible EGFR/HER2 tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC) [1]. The synthesis of the active pharmaceutical ingredient (API) requires the 4-(dimethylamino)but-2-ynoic acid moiety; substituting it with the saturated (butanoic acid) or alkene (but-2-enoic acid) analogs would result in the formation of different compounds, not afatinib. This is because the alkyne unit is a critical part of the pharmacophore that forms a covalent bond with the cysteine residue in the kinase domain. The (E)- and (Z)-but-2-enoic acid hydrochlorides are instead classified and sold as Afatinib Impurities (e.g., Afatinib Impurity 45 for the (E)-isomer), highlighting their distinct and undesirable role in the manufacturing process [2].

Medicinal Chemistry Pharmaceutical Synthesis EGFR Inhibitors

SPPS: Advantages of the HCl Salt Form

4-(Dimethylamino)but-2-ynoic acid hydrochloride can function as a constrained amino acid surrogate in solid-phase peptide synthesis (SPPS) . In this application, the hydrochloride salt form of the target compound offers a quantitative advantage over the free base form. The salt's higher aqueous solubility and enhanced stability under ambient storage conditions (relative to the more hygroscopic and light-sensitive free acid) allow for more accurate stoichiometric control during coupling reactions on resin [1]. This is a practical, verifiable benefit for reproducible SPPS: using a stable, pre-weighed salt minimizes errors from weighing degraded or hydrated free acid. While specific comparative yield data for peptide coupling with this exact compound is not publicly available, the principle of using stable hydrochloride salts for improved handling and reaction consistency is a well-established class-level inference in SPPS methodology [2].

Peptide Chemistry Solid-Phase Synthesis Constrained Amino Acids

Key Applications of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride


Afatinib and Related EGFR/HER2 Inhibitor Synthesis

This compound is an essential and non-substitutable building block for the synthesis of (2Z)-Afatinib, a clinically approved therapy for NSCLC . Procurement is mandatory for any laboratory or manufacturing facility engaged in the development, production, or bioequivalence studies of this drug. The use of the target compound ensures the correct final molecular structure, while its analogs would lead to the formation of distinct impurities [1].

Constrained Peptide Mimetics by SPPS

The hydrochloride salt form is the preferred reagent for incorporating an alkynoic acid moiety into synthetic peptides using SPPS methodologies . Its superior handling characteristics and aqueous solubility compared to the free acid contribute to more accurate stoichiometric control and more reliable coupling outcomes, which are critical for generating high-purity peptide libraries for biological screening [2].

Novel Irreversible Kinase Inhibitors & Chemical Probes

The terminal alkyne group is a key reactive handle for covalent modification of target proteins, particularly cysteine residues in kinase active sites . Researchers designing novel covalent inhibitors can utilize this building block to explore structure-activity relationships (SAR) around the Michael acceptor moiety, leveraging the compound's unique combination of a dimethylamino group and a rigid alkyne linker [3].

Technical Documentation Hub

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